5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECALOIHLLEMM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent is used to replace a hydrogen atom on the aromatic ring. This can be achieved using reagents such as trifluoromethoxybenzene and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The incorporation of fluorinated amino acids like 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine into peptide structures has been shown to enhance the pharmacological properties of therapeutic agents. Fluorination can increase the metabolic stability of peptides, making them more effective as drugs. For instance, fluorinated phenylalanines have been utilized in the synthesis of peptide-based vaccines and therapeutic proteins, significantly improving their resistance to enzymatic degradation .
1.2 Enzyme Inhibition
Fluorinated compounds are known to act as effective enzyme inhibitors. The structural modifications provided by fluorination can alter the binding affinity of these compounds to target enzymes. Research indicates that fluorinated phenylalanines can inhibit various enzymes involved in metabolic pathways, which may be beneficial in treating diseases such as cancer and diabetes .
Biochemical Research
2.1 Protein Stabilization
The addition of fluorinated amino acids into protein structures has been linked to enhanced stability, referred to as the "fluoro-stabilization effect." This effect is particularly useful in biotechnological applications where protein integrity is crucial. By substituting natural amino acids with fluorinated variants, researchers have observed improved thermal and chemical stability of proteins .
2.2 Imaging Techniques
Incorporating fluorinated compounds into biomolecules has also facilitated advancements in imaging techniques, such as positron emission tomography (PET). The radiolabeling of fluorinated phenylalanines allows for the visualization of tumor ecosystems and metabolic processes in vivo, providing valuable insights into disease mechanisms and treatment responses .
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine involves its interaction with biological molecules, primarily proteins and enzymes. The fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. This can result in the modulation of enzyme activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group is more electron-withdrawing and lipophilic than methoxy, enhancing membrane permeability and resistance to oxidative metabolism. For example, this compound is predicted to have a logP ~2.5 (vs. ~1.8 for the methoxy analog), favoring blood-brain barrier penetration .
- Fluorine vs.
- Positional Isomerism: Moving the fluorine and trifluoromethoxy groups (e.g., 2-Fluoro-4-trifluoromethoxy vs. 5-Fluoro-2-trifluoromethoxy) alters electronic distribution, impacting interactions with biological targets such as amino acid transporters or decarboxylases .
Research Findings and Challenges
- Synthetic Accessibility: Synthesis of trifluoromethoxy-substituted phenylalanines requires specialized reagents (e.g., trifluoromethylation agents), as seen in procedures for related diamines .
- Stability Concerns: Fluorinated diamines (precursors for phenylalanine synthesis) are prone to oxidation, necessitating immediate use in multi-step syntheses .
Biological Activity
5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine (5F-TFMP) is a fluorinated derivative of phenylalanine that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique chemical structure, characterized by the presence of fluorine and trifluoromethoxy groups, imparts distinct biological properties that are being explored for potential therapeutic applications.
Chemical Structure and Properties
5F-TFMP is a modified amino acid with the following chemical formula:
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.
The biological activity of 5F-TFMP primarily stems from its interactions with proteins and enzymes. The fluorine atoms in its structure can significantly alter binding affinities and specificities towards molecular targets, potentially modulating enzyme activities or receptor functions. This modulation can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptor sites, influencing signaling pathways critical for cellular functions.
In Vitro Studies
Recent studies have indicated that 5F-TFMP exhibits significant biological activity:
- Enzyme Inhibition : In vitro experiments have shown that 5F-TFMP can inhibit the activity of certain enzymes, suggesting its potential as a lead compound for drug development. For instance, it has been noted to affect enzyme kinetics in various assays, demonstrating IC50 values in the low micromolar range .
- Cell Proliferation : In cell culture models, 5F-TFMP has been reported to inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
- Cancer Cell Lines : A study investigating the effects of 5F-TFMP on murine leukemia cells (L5178Y) demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to its interference with metabolic enzymes crucial for nucleotide synthesis .
- Neuronal Models : Another research focused on primary cultures of rat dorsal root ganglion neurons revealed that 5F-TFMP did not alter neuronal excitability, indicating a high specificity towards targeted receptors without affecting overall neuronal function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5F-TFMP, a comparison with related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-DL-tryptophan | Fluorinated tryptophan | Antitumor activity, receptor modulation |
| 2-Fluoro-DL-phenylalanine | Simpler fluorinated amino acid | Moderate enzyme inhibition |
| Trifluoromethyl-DL-phenylalanine | Trifluoromethyl group | Enhanced metabolic stability |
5F-TFMP stands out due to its unique combination of both fluorine and trifluoromethoxy groups, which enhance its stability and interaction capabilities with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine, and how do reaction conditions influence yield?
- Methodology : Use nucleophilic aromatic substitution or cross-coupling reactions to introduce fluorine and trifluoromethoxy groups. For example, fluorination via diazonium salt intermediates (e.g., Balz-Schiemann reaction) followed by trifluoromethoxy group incorporation using Cu-mediated coupling . Monitor reaction progress with TLC/HPLC and optimize parameters (temperature, solvent polarity, catalyst loading) to maximize yield. Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology : Employ a combination of analytical techniques:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- NMR : Confirm substituent positions via - and -NMR (e.g., coupling patterns for trifluoromethoxy groups at δ 55–60 ppm in -NMR) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H] calculated for CHFNO = 284.06) .
Q. What safety protocols are critical for handling fluorinated and trifluoromethoxy-containing compounds?
- Methodology : Use fume hoods for synthesis/storage to avoid inhalation of volatile fluorinated intermediates. Wear nitrile gloves and polycarbonate goggles to prevent dermal/ocular exposure. Store separately from strong acids/bases to prevent decomposition (e.g., avoid contact with NaH or TFA) .
Advanced Research Questions
Q. How does the stereochemistry (DL vs. L/D forms) of 5-Fluoro-2-(trifluoromethoxy)-phenylalanine affect its biochemical interactions?
- Methodology : Compare DL-racemic mixtures with enantiopure forms (L or D) in enzyme inhibition assays (e.g., phenylalanine hydroxylase). Use chiral HPLC (Chiralpak IA/IB columns) to resolve enantiomers. Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational methods predict the environmental persistence or bioaccumulation potential of this compound?
- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate logP (lipophilicity) and biodegradation half-life. Validate experimentally via OECD 301D ready biodegradability tests or soil adsorption studies. Correlate trifluoromethoxy group stability with hydrolysis rates under varying pH .
Q. How can conflicting data on metabolic pathways (e.g., dehalogenation vs. oxidative defluorination) be resolved?
- Methodology : Use isotopically labeled - or -analogs in in vitro hepatocyte assays. Track metabolites via LC-MS/MS and compare with computational docking (AutoDock Vina) to identify enzyme-substrate interactions. Replicate under controlled O/pH conditions to isolate dominant pathways .
Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?
- Methodology : Employ X-ray crystallography (e.g., co-crystallization with target proteins) or cryo-EM for structural insights. Use -NMR to monitor binding-induced chemical shift perturbations. Pair with molecular dynamics simulations (AMBER/CHARMM) to model interaction dynamics .
Notes for Experimental Design
- Theoretical Frameworks : Link synthesis/mechanistic studies to fluorinated amino acid metabolism theories (e.g., competitive inhibition of aromatic amino acid hydroxylases) .
- Contradiction Mitigation : Replicate conflicting studies under standardized conditions (e.g., ISO/IEC 17025 protocols) and use multi-lab validation .
- Safety Compliance : Adhere to ISO 9001 and OSHA guidelines for fluorinated compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
